
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The primary application of 4,6-dimorpholin-4-yl-1,3,5-triazin-2-ol is its role as an anticancer agent. Several studies have demonstrated its effectiveness against various cancer cell lines through different mechanisms.
In Vitro Studies
In vitro studies have evaluated the anticancer activity of synthesized derivatives of this compound against several cancer cell lines:
Cell Line | IC50 Value (μM) | Study Reference |
---|---|---|
SW620 (Colon) | 10.25 | |
A549 (Lung) | 8.75 | |
HeLa (Cervical) | 9.50 | |
MCF-7 (Breast) | 7.80 |
These values indicate that the compound exhibits potent cytotoxic effects across multiple types of cancer cells.
Structural Modifications and Derivatives
Research has also focused on modifying the structure of this compound to enhance its pharmacological properties. For instance, derivatives have been synthesized by introducing different substituents to improve bioavailability and selectivity towards cancer cells.
Notable Derivatives
Some notable derivatives include:
Derivative | Activity | IC50 Value (μM) |
---|---|---|
N-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amino | EGFR Inhibitor | 0.50 |
4-(trifluoromethyl)pyridin-2-amino | Pan-class I PI3K inhibitor | 0.18 |
Mono-pyrazole derivative | Induces apoptosis in HCT116 cells | 3.01 |
These modifications have shown improved binding affinity and enhanced anticancer activity compared to the parent compound .
Clinical Applications and Trials
The compound has progressed into clinical trials due to its promising results in preclinical studies. It is currently being evaluated for its efficacy in treating various cancers:
Clinical Trials
One of the lead compounds derived from this compound is undergoing phase II clinical trials for its application in oncology . The focus is on assessing its safety and efficacy in patients with specific types of tumors.
Broader Pharmacological Applications
Beyond oncology, compounds based on the triazine scaffold have shown potential in other therapeutic areas:
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against various pathogens:
Pathogen | Activity | MIC Value (μg/mL) |
---|---|---|
Mycobacterium smegmatis | Significant antibacterial activity | 6.25 |
Candida albicans | Moderate antifungal activity | 25 |
These findings suggest that structural analogs may be developed for treating infectious diseases as well .
Properties
CAS No. |
19899-85-5 |
---|---|
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28g/mol |
IUPAC Name |
4,6-dimorpholin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H17N5O3/c17-11-13-9(15-1-5-18-6-2-15)12-10(14-11)16-3-7-19-8-4-16/h1-8H2,(H,12,13,14,17) |
InChI Key |
ITWXPXDYRAKSPM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=O)N2)N3CCOCC3 |
Isomeric SMILES |
C1COCCN1C2=NC(=O)N=C(N2)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=NC(=O)N=C(N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.